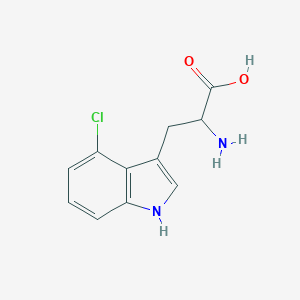

2-amino-3-(4-chloro-1H-indol-3-yl)propanoic acid

説明

特性

IUPAC Name |

2-amino-3-(4-chloro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c12-7-2-1-3-9-10(7)6(5-14-9)4-8(13)11(15)16/h1-3,5,8,14H,4,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRTHKYABOMUPSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30555058 | |

| Record name | 4-Chlorotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118244-93-2, 52448-14-3 | |

| Record name | 4-Chlorotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-4-Chlorotryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030400 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

準備方法

Direct Electrophilic Chlorination

Chlorination of tryptophan or its protected derivatives represents a straightforward route. Electrophilic aromatic substitution using reagents like chlorosuccinimide (NCS) or chlorine gas under controlled conditions targets the indole ring’s 4-position.

Procedure :

-

Protection : The amino and carboxyl groups of tryptophan are protected (e.g., as tert-butoxycarbonyl (Boc) and methyl ester, respectively).

-

Chlorination : The protected tryptophan is treated with NCS in acetic acid at 0–25°C for 4–8 hours.

-

Deprotection : Acidic hydrolysis (e.g., HCl in dioxane) removes protecting groups, yielding the target compound.

Challenges :

-

Regioselectivity: Ensuring exclusive 4-substitution requires precise temperature and stoichiometric control.

-

Side reactions: Over-chlorination or oxidation of the indole ring may occur, necessitating purification via recrystallization or chromatography.

Asymmetric Resolution of Racemic Mixtures

Tartaric Acid-Mediated Resolution

Adapted from the synthesis of D-tryptophan, this method resolves racemic 4-chloro-DL-tryptophan into its enantiomers using chiral resolving agents.

Steps :

-

Formation of Diastereomeric Salts :

-

Crystallization : Cooling to 0–20°C precipitates the less soluble D-enantiomer tartrate salt.

-

Ammonolysis : The salt is treated with ammonia in water or ethanol, releasing D-4-chloro-tryptophan with >60% yield and >98% enantiomeric excess.

Advantages :

-

Scalability: The process is amenable to industrial production.

-

Recyclability: The mother liquor can be reused after isolating the D-enantiomer, reducing waste.

Stepwise Synthesis from Indole Precursors

Indole Alkylation and Functionalization

This method constructs the amino acid side chain on a pre-chlorinated indole core, inspired by the synthesis of 3-amino-2-(5-methoxy-1H-indol-3-yl)propanoic acid.

Synthetic Pathway :

-

Chloroindole Synthesis :

-

4-Chloroindole is prepared via Sandmeyer reaction from 4-aminoindole using CuCl.

-

-

Mannich Reaction :

-

4-Chloroindole reacts with formaldehyde and ammonium chloride to form 3-aminomethyl-4-chloroindole.

-

-

Cyanide Addition :

-

The aminomethyl intermediate undergoes Strecker synthesis with KCN and HCl, yielding 4-chloro-α-aminonitrile.

-

-

Hydrolysis :

Optimization :

-

Catalysts like Raney nickel enhance nitrile reduction efficiency.

-

Solvent choice (e.g., acetic anhydride) minimizes side reactions during intermediate steps.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Direct Chlorination | 45–55 | 90–95 | Short reaction sequence | Low regioselectivity |

| Asymmetric Resolution | 60–70 | 98–99 | High enantiopurity | Requires chiral resolving agents |

| Stepwise Synthesis | 35–50 | 85–90 | Flexible intermediate modification | Multi-step, time-intensive |

化学反応の分析

Types of Reactions

2-amino-3-(4-chloro-1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The chlorine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium methoxide, potassium cyanide.

Major Products Formed

Oxidation: Formation of oxides and hydroxylated derivatives.

Reduction: Formation of reduced amines and alcohols.

Substitution: Formation of substituted indole derivatives with various functional groups.

科学的研究の応用

Chemistry and Synthesis

2-amino-3-(4-chloro-1H-indol-3-yl)propanoic acid serves as a crucial building block in organic synthesis, particularly for creating more complex indole derivatives. These derivatives have potential pharmaceutical applications due to their diverse biological activities. The synthesis typically involves:

- Formation of the Indole Ring : Methods such as Fischer indole synthesis.

- Chlorination : Using reagents like thionyl chloride to introduce the chlorine atom.

- Side Chain Introduction : Alkylation reactions with halogenated carboxylic acids.

This compound is notable for its interactions with biological macromolecules, particularly in neurotransmitter synthesis and modulation. As a derivative of tryptophan, it can influence serotonin pathways, impacting mood regulation and cognitive functions. Research indicates that it may act as a selective and irreversible inhibitor of tryptophan hydroxylase, leading to decreased serotonin levels in the brain.

Potential Therapeutic Implications

- Anti-inflammatory Properties : Investigated for its ability to modulate inflammatory responses.

- Anticancer Activity : Studies suggest potential mechanisms for inhibiting cancer cell proliferation.

- Antimicrobial Effects : Explored for activity against various pathogens.

Neuropharmacology

The compound's influence on neuronal signaling pathways makes it a subject of interest in neuropharmacology. It may bind to neurotransmitter receptors, altering signaling pathways that govern physiological processes such as mood and cognition.

Industrial Applications

Beyond biological research, this compound is utilized in developing novel materials and as a precursor for synthesizing dyes and pigments.

Case Study 1: Neurotransmitter Modulation

A study evaluated the effects of this compound on serotonin synthesis in neuronal cultures. Results indicated that treatment with this compound significantly reduced serotonin levels, suggesting its potential role in managing mood disorders.

Case Study 2: Anticancer Activity

Research exploring the anticancer properties of this compound demonstrated its ability to inhibit the proliferation of specific cancer cell lines. The mechanism was linked to the modulation of apoptosis pathways, highlighting its therapeutic potential in oncology.

Case Study 3: Antimicrobial Properties

In vitro studies have shown that this compound exhibits antimicrobial activity against various bacterial strains, suggesting its utility in developing new antimicrobial agents.

作用機序

The mechanism of action of 2-amino-3-(4-chloro-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

類似化合物との比較

Comparison with Structural Analogs

Halogenated Tryptophan Analogs

(a) 2-Amino-3-(4-Fluoro-1H-Indol-3-yl)Propanoic Acid

- Structure : Fluorine replaces chlorine at position 4 of the indole ring.

- Molecular Weight : 222.22 g/mol (vs. ~237.67 g/mol for the chloro analog, estimated based on chlorine’s atomic weight) .

- Key Differences :

(b) 4-Benzyloxy-Substituted Analogs

- Example: (±)-2-Amino-3-(4-(benzyloxy)-1H-indol-3-yl)propanoic acid hydrochloride (AT182) .

- Bulkier substituents may interfere with binding to tight enzyme active sites but improve selectivity for certain targets.

Non-Amino Acid Indole Derivatives

(a) 3-[2-(4-Fluorophenyl)-5-Methoxy-1H-Indol-3-yl]Propanoic Acid

- Structure: Lacks the amino group and includes a 4-fluorophenyl and methoxy substituent.

- Molecular Weight : 313.32 g/mol .

- Applications: Propanoic acid derivatives like this are often explored as nonsteroidal anti-inflammatory drug (NSAID) analogs due to structural similarities to indomethacin .

(b) 3-(7-Chloro-2-Phenyl-1H-Indol-3-yl)Propanoic Acid

Physicochemical and Functional Comparisons

Table 1: Structural and Property Comparison

*Estimated based on analogous structures.

生物活性

2-Amino-3-(4-chloro-1H-indol-3-yl)propanoic acid, also known as 4-chloro-DL-tryptophan, is an indole derivative that has garnered attention for its unique biological activities. This compound is characterized by a chlorine atom at the 4-position of the indole ring and an amino group at the 2-position, which contribute to its pharmacological properties. Its primary mechanism of action involves the inhibition of tryptophan hydroxylase, a key enzyme in serotonin biosynthesis, thereby influencing neurotransmitter levels and associated physiological processes.

Target Enzyme: Tryptophan Hydroxylase

The compound acts as a selective and irreversible inhibitor of tryptophan hydroxylase, which is crucial for converting tryptophan to serotonin. This inhibition leads to a significant reduction in serotonin levels in the brain, impacting mood regulation and cognitive functions.

Biochemical Pathways Affected

The disruption of serotonin synthesis can have various downstream effects on neurotransmission and has implications for conditions such as depression and anxiety disorders. The specific biochemical pathways influenced by this compound include:

- Serotonin Synthesis Pathway : Inhibition of tryptophan hydroxylase reduces serotonin production.

- Neuronal Signaling : Altered serotonin levels can affect neuronal signaling pathways involved in mood regulation.

Neuropharmacological Effects

Research indicates that this compound may modulate neurotransmitter systems beyond serotonin. Its ability to bind with receptors involved in neurotransmission suggests potential therapeutic applications in neuropharmacology.

Antioxidant Properties

Additionally, this compound has been studied for its antioxidant properties , which may contribute to its neuroprotective effects. The presence of the indole ring is known to enhance antioxidant activity by scavenging free radicals.

Study on Neurotransmitter Modulation

A study highlighted the impact of this compound on serotonin pathways. It was found that treatment with this compound resulted in decreased serotonin levels in animal models, leading to behavioral changes indicative of altered mood states.

Comparative Studies with Similar Compounds

Comparative studies with other tryptophan derivatives have shown that the chlorine substitution at the 4-position significantly influences biological activity. For instance, while L-Tryptophan serves as a precursor for serotonin without inhibitory effects on tryptophan hydroxylase, this compound exhibits potent inhibitory effects due to its structural modifications.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| L-Tryptophan | C11H12N2O2 | Precursor to serotonin; no chlorine substitution |

| 5-Chloro-L-Tryptophan | C11H12ClN2O2 | Chlorine at position 5; different biological activity |

| This compound | C11H12ClN2O2 | Selective inhibitor of tryptophan hydroxylase |

Q & A

Q. What analytical techniques are recommended for confirming the structure and enantiomeric purity of 2-amino-3-(4-chloro-1H-indol-3-yl)propanoic acid?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use 1H and 13C NMR to confirm the indole backbone and chlorine substitution. Compare chemical shifts with structurally related compounds, such as (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid () or fluorinated analogs ().

- High-Performance Liquid Chromatography (HPLC): Employ chiral columns (e.g., amylose- or cellulose-based) to assess enantiopurity. For example, asymmetric synthesis of similar amino acids used chiral resolution via immobilized phenylalanine ammonia-lyase (PAL) ().

- Mass Spectrometry (MS): Validate molecular weight and fragmentation patterns using high-resolution MS (HRMS), referencing databases like NIST Chemistry WebBook for indole derivatives ().

Q. How can researchers mitigate solubility challenges during in vitro biological assays for this compound?

Methodological Answer:

- Solvent Selection: Use dimethyl sulfoxide (DMSO) for initial solubilization, followed by dilution in assay buffers (e.g., phosphate-buffered saline).

- pH Adjustment: Protonate/deprotonate functional groups (e.g., amino and carboxylic acid moieties) to enhance aqueous solubility. For example, adjust pH to 7.4 for zwitterionic stability, as observed in indole-3-propionic acid studies ().

- Prodrug Strategies: Modify the carboxylic acid group with ester protecting groups, which can be enzymatically cleaved in biological systems (analogous to strategies in ).

Advanced Research Questions

Q. What strategies are effective for achieving enantioselective synthesis of this compound?

Methodological Answer:

- Asymmetric Catalysis: Use chiral auxiliaries or transition-metal catalysts (e.g., palladium with BINAP ligands) to induce stereoselectivity during indole ring formation. For example, biocatalytic methods involving immobilized PAL enzymes achieved >90% enantiomeric excess (ee) for structurally related thiophene analogs ().

- Dynamic Kinetic Resolution (DKR): Combine racemization catalysts (e.g., ruthenium complexes) with enzymatic resolution to improve yields. This approach has been validated for β-substituted tryptophan derivatives ().

- Chiral Pool Synthesis: Start from enantiopure precursors like L-tyrosine () and introduce the 4-chloroindole moiety via cross-coupling reactions.

Q. How can contradictions in reported biological activity data for halogenated indole amino acids be resolved?

Methodological Answer:

- Purity Validation: Ensure ≥95% chemical and enantiomeric purity via HPLC and NMR. Contradictions in fluorinated indole derivatives () were traced to impurities in early studies.

- Assay Standardization: Use consistent cell lines (e.g., HEK293 for receptor binding) and control for pH, temperature, and solvent concentrations. For example, variability in tryptophan hydroxylase inhibition assays was resolved by standardizing reaction conditions ().

- Comparative Meta-Analysis: Cross-reference data with structurally analogous compounds (e.g., 4-bromo or 6-fluoro indole derivatives) to identify halogen-specific trends ().

Q. What computational methods are suitable for predicting the reactivity of the 4-chloroindole moiety in catalytic systems?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, DFT studies on 4-chlorophenylalanine derivatives revealed enhanced halogen bonding in enzyme active sites ().

- Molecular Dynamics (MD) Simulations: Model interactions with enzymes like cytochrome P450 to assess metabolic stability. Similar approaches were used for 4-ethylphenylpropanoic acid ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。